

Ampelopsin G: A Comprehensive Technical Guide to its Potential Therapeutic Targets

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Compound of Interest

Compound Name: *Ampelopsin G*

Cat. No.: *B15592986*

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Introduction

Ampelopsin G, also known as Dihydromyricetin (DHM), is a natural flavonoid compound predominantly found in plants of the Ampelopsis genus, such as *Ampelopsis grossedentata*.^[1] Possessing a wide array of pharmacological activities, **Ampelopsin G** has garnered significant interest within the scientific community for its potential as a therapeutic agent. This technical guide provides an in-depth overview of the current understanding of **Ampelopsin G**'s mechanisms of action, focusing on its potential therapeutic targets in oncology, inflammation, and metabolic diseases. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways modulated by this promising phytochemical.

Quantitative Data on the Bioactivity of Ampelopsin G

The therapeutic potential of **Ampelopsin G** is underscored by its potent bioactivity across various experimental models. The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values, a key measure of a compound's potency, in different biological contexts.

Table 1: In Vitro Anti-Cancer Activity of **Ampelopsin G** (Dihydromyricetin)

Cell Line	Cancer Type	IC50 (μM)	Exposure Time (h)	Reference
HepG2	Hepatocellular Carcinoma	168	24	[1][2]
HuH-6	Hepatoblastoma	~75 (for ~50% inhibition)	48	[3]
HCCC9810	Cholangiocarcinoma	156.8	24	[4]
RBE	Cholangiocarcinoma	146.6	Not Specified	
JAr	Choriocarcinoma	~60 mg/L (~187 μM)	48	[4]
AGS	Gastric Cancer	Significant inhibition at 25-100 μM	Not Specified	[5]
MCF-7	Breast Cancer	Dose-dependent inhibition (20-80 μM)	24	[6]
MDA-MB-231	Breast Cancer	Dose-dependent inhibition (20-80 μM)	24	[6]

Table 2: Antioxidant and Enzyme Inhibitory Activities of **Ampelopsin G** (Dihydromyricetin)

Assay/Enzyme	Activity	IC50 (μg/mL)	Reference
DPPH Radical Scavenging	Antioxidant	22.60	[7]
CYP3A4	Enzyme Inhibition	14.75 μM	[8]
CYP2E1	Enzyme Inhibition	25.74 μM	
CYP2D6	Enzyme Inhibition	22.69 μM	

Core Signaling Pathways and Therapeutic Targets

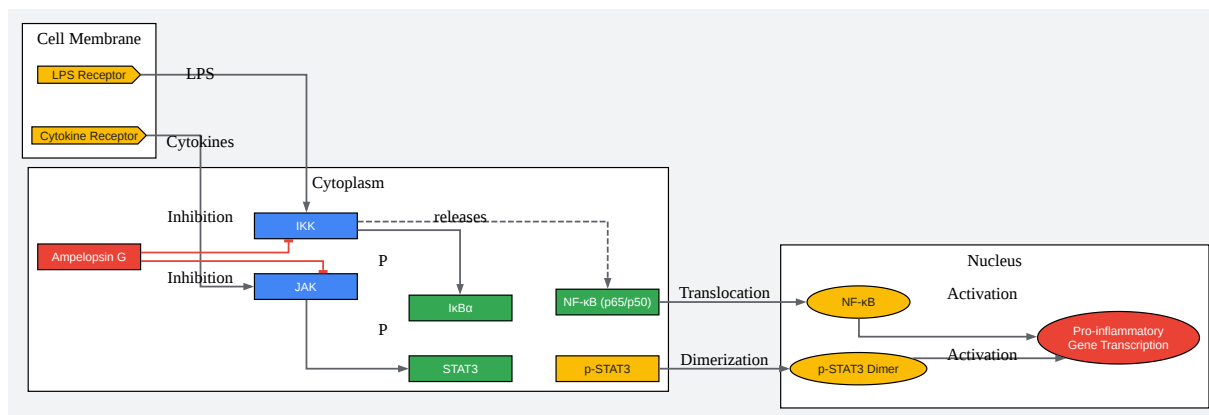
Ampelopsin G exerts its pleiotropic effects by modulating a complex network of intracellular signaling pathways. These pathways are central to cellular processes such as proliferation, survival, inflammation, and apoptosis. Understanding these interactions is crucial for identifying and validating therapeutic targets.

Anti-Inflammatory Effects via NF- κ B and JAK/STAT Pathway Inhibition

Chronic inflammation is a key driver of numerous diseases, including cancer and autoimmune disorders. **Ampelopsin G** has demonstrated potent anti-inflammatory properties by targeting two master regulatory pathways of inflammation: NF- κ B and JAK/STAT.

NF- κ B Signaling: **Ampelopsin G** inhibits the activation of the NF- κ B pathway. It has been shown to prevent the phosphorylation and subsequent degradation of I κ B α , the inhibitory subunit of NF- κ B. This action sequesters the NF- κ B p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes, including cytokines (TNF- α , IL-6, IL-1 β) and enzymes (iNOS, COX-2).

JAK/STAT Signaling: The JAK/STAT pathway is another critical route for cytokine signaling. **Ampelopsin G** has been observed to suppress the phosphorylation of Janus kinases (JAKs) and Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3. The inhibition of STAT3 phosphorylation prevents its dimerization, nuclear translocation, and transcriptional activity, thereby downregulating the expression of inflammatory and proliferative genes.



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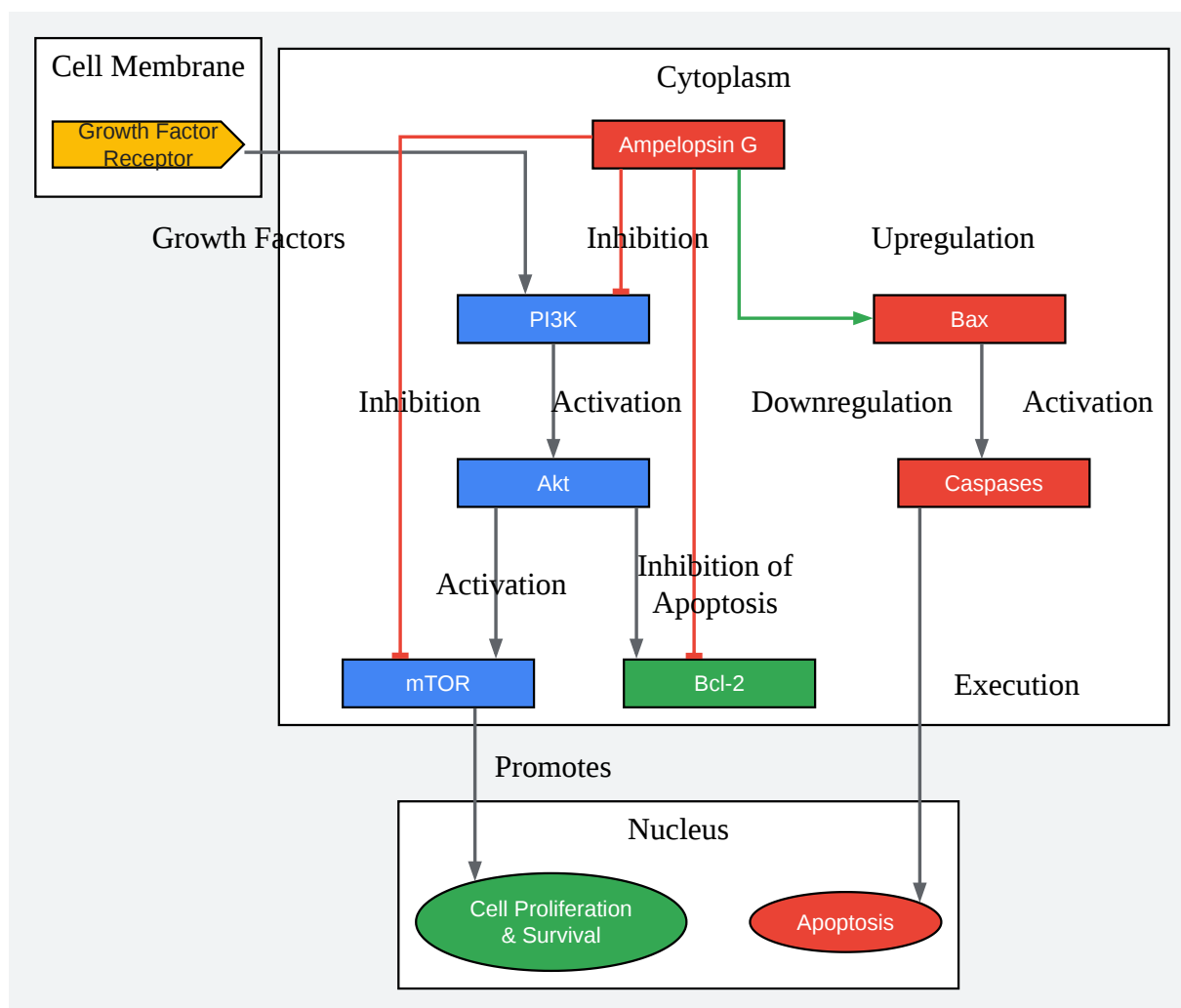
Caption: **Ampelopsin G** inhibits inflammatory signaling pathways.

Anti-Cancer Effects through Modulation of PI3K/Akt/mTOR and Apoptosis Pathways

Ampelopsin G exhibits significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. Its anti-cancer activity is mediated through the modulation of key signaling pathways that govern cell growth, survival, and death.

PI3K/Akt/mTOR Signaling: The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, growth, and survival, and its aberrant activation is a common feature of many cancers. **Ampelopsin G** has been shown to inhibit this pathway by downregulating the phosphorylation of key components, including Akt and mTOR. This inhibition leads to a decrease in protein synthesis and cell growth, and can also sensitize cancer cells to apoptosis.

Induction of Apoptosis: **Ampelopsin G** can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It has been observed to increase the expression of pro-apoptotic proteins such as Bax and decrease the expression of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the activation of caspases. Furthermore, **Ampelopsin G** can upregulate the expression of death receptors, rendering cancer cells more susceptible to apoptosis.



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Caption: **Ampelopsin G's** anti-cancer signaling modulation.

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the therapeutic targets of **Ampelopsin G**.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of **Ampelopsin G** on cancer cell lines and calculate the IC₅₀ value.

Methodology:

- **Cell Seeding:** Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well and allow them to adhere overnight.
- **Treatment:** Treat the cells with various concentrations of **Ampelopsin G** (e.g., 0, 10, 25, 50, 100, 200 μ M) for 24, 48, or 72 hours.
- **MTT Addition:** Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 490 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value using appropriate software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by **Ampelopsin G**.

Methodology:

- **Cell Treatment:** Treat cells with **Ampelopsin G** at the desired concentrations for the specified time.

- **Cell Harvesting:** Harvest the cells by trypsinization and wash with cold PBS.
- **Staining:** Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
- **Flow Cytometry:** Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of **Ampelopsin G** on cell cycle distribution.

Methodology:

- **Cell Treatment and Harvesting:** Treat cells with **Ampelopsin G**, then harvest and wash with PBS.
- **Fixation:** Fix the cells in ice-cold 70% ethanol overnight at -20°C.
- **Staining:** Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes.
- **Flow Cytometry:** Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Signaling Pathway Proteins

Objective: To investigate the effect of **Ampelopsin G** on the expression and phosphorylation of key signaling proteins.

Methodology:

- **Protein Extraction:** Treat cells with **Ampelopsin G**, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
- **Protein Quantification:** Determine the protein concentration using a BCA assay.

- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
- Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-Akt, Akt, p-mTOR, mTOR, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β -actin or GAPDH).

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

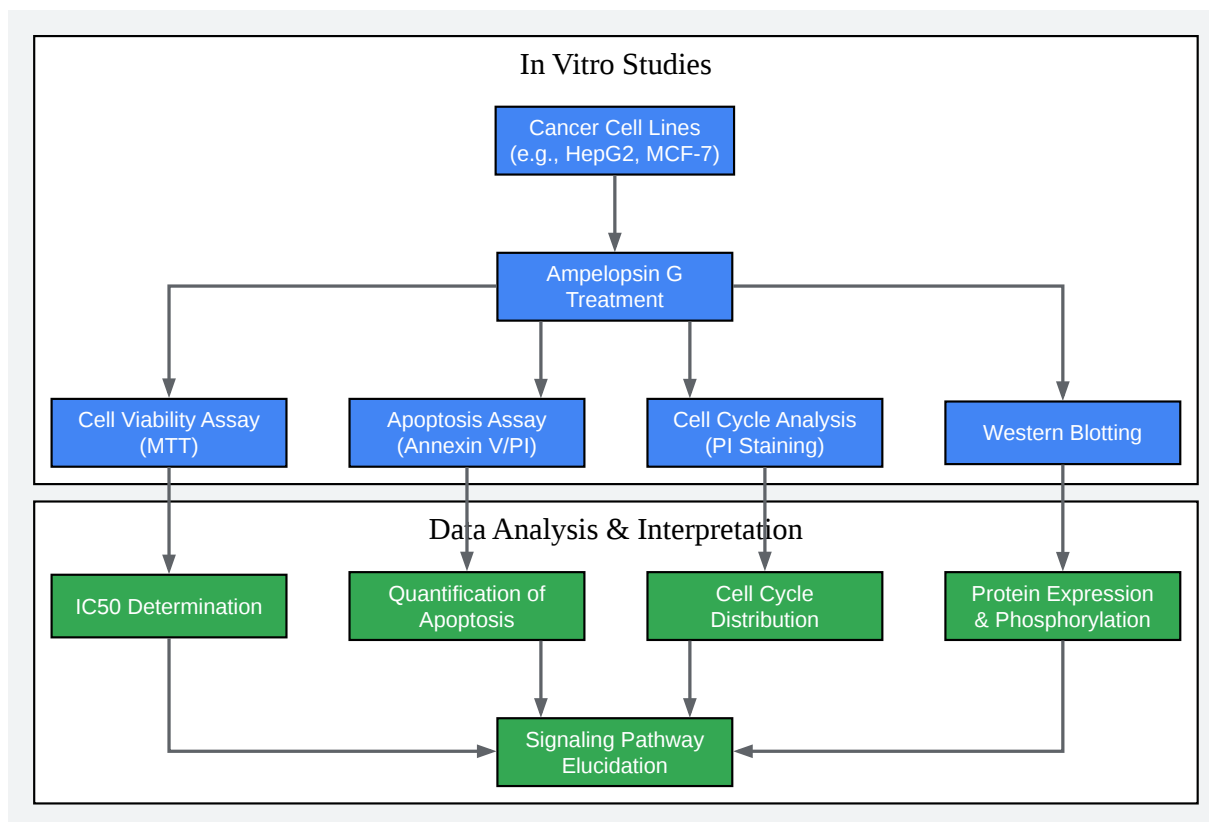
Objective: To evaluate the free radical scavenging activity of **Ampelopsin G**.

Methodology:

- Reaction Mixture: Prepare a solution of DPPH in methanol.
- Sample Addition: Add different concentrations of **Ampelopsin G** to the DPPH solution.
- Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
- Absorbance Measurement: Measure the decrease in absorbance at 517 nm.
- Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.^[8]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for investigating the anti-cancer effects of **Ampelopsin G**.



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Caption: Experimental workflow for **Ampelopsin G** research.

Conclusion and Future Directions

Ampelopsin G has emerged as a highly promising natural compound with significant potential for therapeutic applications, particularly in the fields of oncology and inflammatory diseases. Its ability to modulate multiple critical signaling pathways, including NF- κ B, JAK/STAT, and PI3K/Akt/mTOR, provides a strong rationale for its further development as a drug candidate. The data presented in this guide highlight its potent anti-proliferative, pro-apoptotic, and anti-inflammatory activities.

Future research should focus on several key areas to translate the preclinical findings into clinical applications. Comprehensive in vivo studies in relevant animal models are necessary to

evaluate the efficacy, pharmacokinetics, and safety profile of **Ampelopsin G**. Furthermore, medicinal chemistry efforts to synthesize derivatives with improved bioavailability and target specificity could enhance its therapeutic index. Finally, well-designed clinical trials will be essential to ultimately determine the therapeutic utility of **Ampelopsin G** in human diseases. The continued investigation of this multifaceted natural product holds great promise for the development of novel and effective therapies.

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